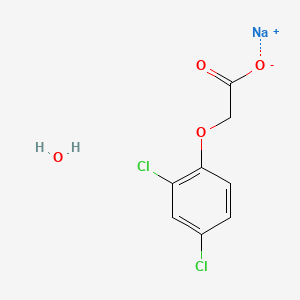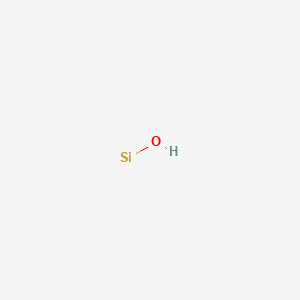
CID 6327522
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polydimethylsiloxane, hydroxy terminated . It is a type of silicone polymer that contains silanol groups (-SiOH) at its ends. This compound is widely used in various industries due to its unique properties, such as flexibility, hydrophobicity, and thermal stability .
作用机制
Unii-079V3J9O3X, also known as Silanol , is a compound with a variety of applications. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that silanol is frequently used in a variety of applications, including contact lenses, medical devices, elastomers, shampoos, food (as an antifoaming agent), caulking, lubricants, kinetic sand, and heat-resistant tiles . This suggests that the compound interacts with a wide range of materials and biological systems.
Pharmacokinetics
It’s known that the compound is soluble in carbon tetrachloride, benzene, chloroform, diethyl ether, toluene and other organic solvents, but insoluble in water and ethanol . This suggests that the compound’s bioavailability may be influenced by these properties.
准备方法
Synthetic Routes and Reaction Conditions: Polydimethylsiloxane, hydroxy terminated, is typically synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation to form polydimethylsiloxane with terminal silanol groups.
Industrial Production Methods: In industrial settings, the production of polydimethylsiloxane, hydroxy terminated, involves the use of catalysts to control the molecular weight and viscosity of the final product. The process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product quality .
化学反应分析
Types of Reactions: Polydimethylsiloxane, hydroxy terminated, undergoes various chemical reactions, including:
Oxidation: The silanol groups can be oxidized to form siloxane bonds.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The silanol groups can be substituted with other functional groups to modify the properties of the polymer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions include modified polydimethylsiloxane with different functional groups, which can be tailored for specific applications .
科学研究应用
Polydimethylsiloxane, hydroxy terminated, has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and defoamer in various chemical processes.
Biology: Employed in the fabrication of microfluidic devices and as a substrate for cell culture.
Medicine: Utilized in medical devices, contact lenses, and drug delivery systems.
Industry: Applied in the production of elastomers, lubricants, and antifoaming agents
相似化合物的比较
Polydimethylsiloxane (PDMS): A similar compound without terminal silanol groups.
Trimethylsiloxy-terminated polydimethylsiloxane: Another variant with different terminal groups.
Uniqueness: Polydimethylsiloxane, hydroxy terminated, is unique due to the presence of silanol groups at its ends, which provide additional reactivity and functionality compared to other polydimethylsiloxane derivatives. This makes it particularly useful in applications requiring surface modification and interaction with other materials .
属性
CAS 编号 |
70131-67-8 |
|---|---|
分子式 |
H4OSi |
分子量 |
48.116 g/mol |
IUPAC 名称 |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
InChI 键 |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
SMILES |
O[Si] |
规范 SMILES |
O[SiH3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



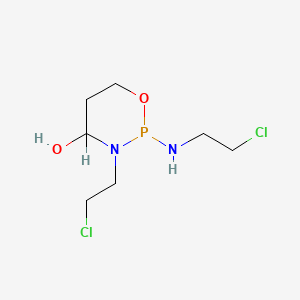
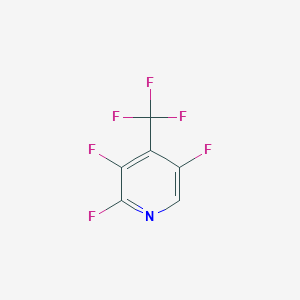
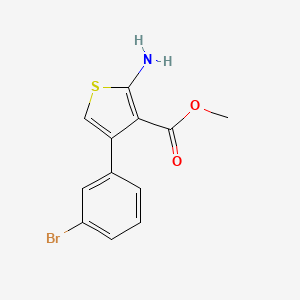
![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)
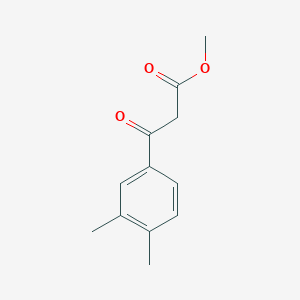

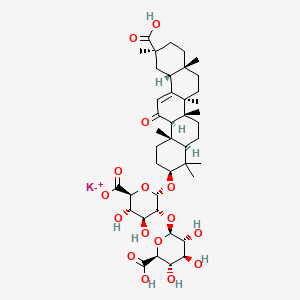

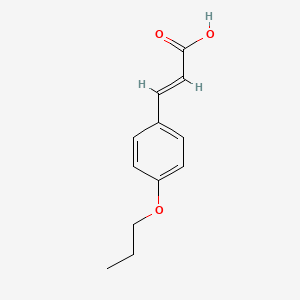
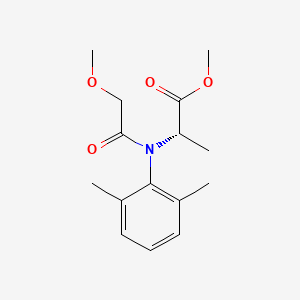

![2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B3416278.png)
